Nicanartine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Treatment in Diabetic Retinopathy
A study by Hammes et al. (1997) investigated the effectiveness of nicanartine as an antioxidant treatment in experimental diabetic retinopathy in rats. The research found that while nicanartine could ameliorate certain abnormalities caused by diabetes, such as changes in endothelial cells and pericytes, it did not inhibit the increase in retinal advanced glycation end products. This suggests that nicanartine's antioxidant therapy has limited benefits in diabetic retinopathy, at least in this rodent model of diabetes (Hammes et al., 1997).
Lipoprotein Oxidation Resistance
Research by Dailly et al. (1996) focused on nicanartine's effect on lipoprotein oxidation resistance. The study found that nicanartine delayed the oxidation of various classes of lipoproteins, including HDL, LDL, and VLDL. The results indicate nicanartine's potential as an agent to improve the in vitro resistance of lipoproteins to oxidation, highlighting its role in managing oxidative stress-related disorders (Dailly et al., 1996).
Effect on Proliferative and Inflammatory Response
Wohlfrom et al. (1998) explored nicanartine's impact on the proliferative and inflammatory response after balloon angioplasty in a rabbit model. The study demonstrated that nicanartine treatment resulted in a significant reduction in cells undergoing DNA synthesis and intimal macrophages. This suggests that nicanartine might be effective in reducing the proliferative and inflammatory responses after interventional treatments in coronary artery disease (Wohlfrom et al., 1998).
Atherosclerosis Experimental Model
Heinle et al. (1996) examined the effects of nicanartine in an experimental model of atherosclerosis. The study showed decreased plaque growth and improved endothelial function in drug-treated groups, suggesting nicanartine's potential efficacy in reducing atherosclerotic plaque formation and enhancing vascular health (Heinle et al., 1996).
Inhibition of Lipid Peroxidation
A study by Dailly (2000) investigated nicanartine's ability to inhibit lipid peroxidation in human blood. This research suggests that nicanartine improves the in vitro resistance of LDL to oxidation and can potentially inhibit lipid peroxidation in vivo, highlighting its potential therapeuticuse in conditions involving oxidative stress and lipid peroxidation processes (Dailly, 2000).
Impact on Plasminogen Activator Inhibitor
Synthesis and Antioxidant Properties
Pugovics et al. (1998) developed a large-scale procedure for synthesizing nicanartine and investigated its analogues. The synthesis of nicanartine and its thia-analogues highlights the continued interest in developing and optimizing this compound for medical applications, particularly in relation to its antiatherosclerotic properties (Pugovics et al., 1998).
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBIPPQHYZTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164552 | |
Record name | Nicanartine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicanartine | |
CAS RN |
150443-71-3 | |
Record name | Nicanartine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicanartine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICANARTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.